2-Isopropyl-1-methoxy-4-nitrobenzene
Overview
Description
2-Isopropyl-1-methoxy-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an isopropyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene typically involves a multi-step process:
Friedel-Crafts Alkylation:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as bromine, iron(III) bromide catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Isopropyl-1-methoxy-4-aminobenzene.
Substitution: this compound derivatives with various substituents.
Oxidation: 2-Carboxy-1-methoxy-4-nitrobenzene.
Scientific Research Applications
2-Isopropyl-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-methoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Methoxy Group: Donates electron density to the benzene ring, affecting the compound’s overall electronic properties.
Isopropyl Group: Provides steric hindrance, impacting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitrobenzene: Lacks the isopropyl group, resulting in different reactivity and properties.
2-Isopropyl-1-methoxybenzene: Lacks the nitro group, affecting its chemical behavior and applications.
2-Isopropyl-4-nitrobenzene: Lacks the methoxy group, leading to variations in its electronic properties and reactivity.
Uniqueness
2-Isopropyl-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-methoxy-4-nitro-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOXOUAIAUFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564460 | |
Record name | 1-Methoxy-4-nitro-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706-81-6 | |
Record name | 1-Methoxy-4-nitro-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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